molecular formula C20H20N4O4 B11096671 (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11096671
M. Wt: 380.4 g/mol
InChI Key: WXPBOFJAQFYKFV-UHFFFAOYSA-N
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Description

(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific substitutions on the pyrazole ring contribute to its unique biological properties.

Key Structural Features:

  • Pyrazole Core: Central to its activity, allowing for interactions with various biological targets.
  • Substituents: The presence of a methoxy group and a nitro group enhances its reactivity and potential for biological interaction.

Research indicates that pyrazole derivatives can exert their effects through several mechanisms:

  • Kinase Inhibition: Pyrazole compounds have been shown to inhibit specific kinases involved in critical signaling pathways. For example, studies have demonstrated that certain pyrazoles selectively inhibit casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases .
  • Antioxidant Activity: Some pyrazole derivatives exhibit significant antioxidant properties, contributing to their ability to mitigate oxidative stress in cells .
  • Antimicrobial Activity: Pyrazole compounds have demonstrated efficacy against various pathogens, showcasing their potential as antimicrobial agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, docking studies suggest that these compounds can bind effectively to targets involved in tumor growth and proliferation. The compound has shown promise in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antidiabetic Effects

Research into pyrazole derivatives has also revealed their potential as antidiabetic agents. Some compounds have been reported to act as agonists at PPAR-gamma, a key receptor in glucose metabolism regulation . The compound's structural features may enhance its binding affinity and efficacy.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activities associated with similar pyrazole compounds:

StudyFindings
Anticancer Study Pyrazole derivatives inhibited CK1 with selectivity over related kinases; demonstrated cytotoxicity against PANC-1 cell line .
Antidiabetic Research Compounds showed hypoglycemic effects in alloxan-induced diabetic rats; docking studies indicated favorable binding at PPAR-gamma .
Antimicrobial Evaluation Exhibited significant antifungal activity against multiple phytopathogenic fungi; effective against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Key Structural Features

  • Pyrazolone Ring: The core structure that contributes to the compound's biological activity.
  • Substituents: The 3,4-dimethylphenyl and 4-methoxy-2-nitrophenyl groups are critical for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.

  • Case Study: A study demonstrated that similar pyrazole derivatives showed moderate to high cytotoxicity against colorectal carcinoma cells. The mechanism involved the induction of apoptosis, making them promising candidates for cancer therapy .

Antioxidant Properties

Pyrazoles are also recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (µM)Reference
Compound A15
Compound B20
Target Compound12

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can exhibit anti-inflammatory properties, making them suitable for treating inflammatory diseases.

  • Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Synthesis of Functional Materials

The unique properties of pyrazole derivatives allow them to be utilized in the synthesis of functional materials, including dyes and polymers.

  • Case Study: Researchers have synthesized novel polymeric materials using pyrazole derivatives as monomers, resulting in materials with enhanced thermal stability and mechanical properties .

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in organic light-emitting diodes (OLEDs).

  • Data Table: Photophysical Properties
PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H20N4O4/c1-12-5-6-15(9-13(12)2)23-20(25)17(14(3)22-23)11-21-18-8-7-16(28-4)10-19(18)24(26)27/h5-11,22H,1-4H3

InChI Key

WXPBOFJAQFYKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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